molecular formula C15H14ClNO2 B1308221 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide CAS No. 50916-20-6

2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide

Cat. No.: B1308221
CAS No.: 50916-20-6
M. Wt: 275.73 g/mol
InChI Key: ZLMFVYKPWZYOHO-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide is a chemical compound with the molecular formula C15H14ClNO2 It is known for its unique structure, which includes a chloro group, a methoxyphenyl group, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide typically involves the reaction of 3-methoxyaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The chloro group and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its reactivity and potential for forming diverse derivatives further enhance its significance in scientific studies.

Properties

IUPAC Name

2-chloro-N-(3-methoxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-13-9-5-8-12(10-13)17-15(18)14(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMFVYKPWZYOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397849
Record name 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50916-20-6
Record name 2-Chloro-N-(3-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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